molecular formula C6H2ClF3IN B1388633 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine CAS No. 823221-96-1

3-Chloro-2-iodo-6-(trifluoromethyl)pyridine

Cat. No.: B1388633
CAS No.: 823221-96-1
M. Wt: 307.44 g/mol
InChI Key: VGIFNWJCIIMDPO-UHFFFAOYSA-N
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Description

3-Chloro-2-iodo-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains chlorine, iodine, and trifluoromethyl functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the introduction of the trifluoromethyl group followed by sequential chlorination and iodination. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize advanced techniques such as catalytic halogenation and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-iodo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 3-iodo-2-chloro-6-(trifluoromethyl)pyridine, while Suzuki-Miyaura coupling can produce various biaryl derivatives.

Scientific Research Applications

3-Chloro-2-iodo-6-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of agrochemicals and materials with specialized properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(trifluoromethyl)pyridazine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Iodo-6-(trifluoromethyl)pyridine

Uniqueness

3-Chloro-2-iodo-6-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, along with the trifluoromethyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the halogen atoms provide sites for further functionalization and derivatization.

Properties

IUPAC Name

3-chloro-2-iodo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3IN/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIFNWJCIIMDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673556
Record name 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823221-96-1
Record name 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-iodo-6-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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